4-Methoxythiane-4-carbonitrile
Description
4-Methoxythiane-4-carbonitrile is an organic compound with the molecular formula C7H11NO It is characterized by a thiane ring substituted with a methoxy group and a nitrile group
Properties
IUPAC Name |
4-methoxythiane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZVKBUTUXLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxythiane-4-carbonitrile typically involves the reaction of thiane derivatives with methoxy and nitrile substituents. One common method is the nucleophilic substitution reaction where a thiane derivative reacts with methoxy and nitrile reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxythiane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4-Methoxythiane-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-Methoxythiane-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects.
Comparison with Similar Compounds
- 4-Methoxythiophene-4-carbonitrile
- 4-Methoxytetrahydrothiophene-4-carbonitrile
- 4-Methoxythiacyclohexane-4-carbonitrile
Comparison: 4-Methoxythiane-4-carbonitrile is unique due to its thiane ring structure, which imparts distinct chemical properties compared to similar compounds with thiophene or tetrahydrothiophene rings
Biological Activity
4-Methoxythiane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various studies and data tables.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The evaluation of antioxidant properties typically involves measuring the IC50 value, which indicates the concentration required to inhibit 50% of free radicals.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 12.21 - 12.88 |
| Comparison Standard (BHT) | 10.00 |
Studies indicate that derivatives of this compound exhibit significant antioxidant activity, with IC50 values ranging between 12.21 and 12.88 μg/mL, showcasing their potential as effective antioxidants in various applications .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Inhibition Zone Diameter (IZD) are commonly used metrics for evaluating antimicrobial activity.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Gram-positive Bacteria (MIC μg/mL) | Gram-negative Bacteria (MIC μg/mL) |
|---|---|---|
| This compound | 32 - 128 | 64 - 256 |
| Gentamicin | <16 | <16 |
The compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria, with MIC values ranging from 32 to 128 μg/mL. Comparatively, it shows effectiveness similar to standard antibiotics like gentamicin .
Table 3: Antifungal Activity
| Fungal Strain | IZD (mm) | MIC (μg/mL) |
|---|---|---|
| Candida albicans | 15 | 64 |
| Aspergillus niger | 17 | 32 |
The antifungal properties were also promising, with significant inhibition zones observed against Candida albicans and Aspergillus niger, indicating the potential for therapeutic applications in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. The focus has been on their ability to inhibit cancer cell proliferation across various cell lines.
Table 4: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.5 |
| HCT116 | 2.9 |
| PC-3 | 5.1 |
The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from approximately 2.9 to 5.1 μM, indicating its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of compounds related to or derived from the structure of this compound:
-
Study on Antioxidant and Antimicrobial Properties :
A comprehensive study synthesized various derivatives and tested their biological activities, revealing a strong correlation between structural features and biological efficacy . -
Anticancer Activity Evaluation :
In vitro studies demonstrated that specific derivatives significantly inhibited cancer cell growth, suggesting that modifications in the chemical structure can enhance bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
